Ald-Ph-PEG24-TFP ester

Descripción

Propiedades

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H107F4NO28/c66-59-55-60(67)63(69)64(62(59)68)98-61(72)5-7-74-9-11-76-13-15-78-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-54-97-52-50-95-48-46-93-44-42-91-40-38-89-36-34-87-32-30-85-28-26-83-24-22-81-20-18-79-16-14-77-12-10-75-8-6-70-65(73)58-3-1-57(56-71)2-4-58/h1-4,55-56H,5-54H2,(H,70,73) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKLAEJMSBKWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H107F4NO28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ald-Ph-PEG24-TFP Ester: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG24-TFP ester is a heterobifunctional crosslinking reagent meticulously designed for advanced bioconjugation applications, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of its properties, reaction mechanisms, and protocols for its use.

This compound features a terminal benzaldehyde (B42025) group and a 2,3,5,6-tetrafluorophenyl (TFP) ester, separated by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This unique architecture offers researchers precise control over the conjugation process, enabling the sequential and chemoselective attachment of different molecules. The hydrophilic PEG chain enhances the solubility and pharmacokinetic profile of the resulting conjugate.[2]

Core Properties and Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C65H107F4NO28 | [1] |

| Molecular Weight | 1426.6 g/mol | [2] |

| CAS Number | 2055105-36-5 | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [1][2] |

| Solubility | Soluble in water, DMSO, DMF | [3] |

| Storage Conditions | -20°C, protect from moisture | [2][4] |

Reaction Mechanisms and Experimental Protocols

This compound's utility stems from the distinct reactivity of its two terminal functional groups.

TFP Ester: Amine-Reactive Conjugation

The TFP ester is a highly efficient amine-reactive group that forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on proteins. A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis, especially at the basic pH conditions typically used for amine labeling.[5][6] This enhanced stability leads to more efficient and reproducible conjugations.[6]

Experimental Protocol: Amide Bond Formation with TFP Ester

This protocol provides a general procedure for conjugating the TFP ester terminus of this compound to a protein containing primary amines.

Materials:

-

Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

-

Crosslinker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM).

-

Conjugation Reaction: Add a 5-20 molar excess of the dissolved crosslinker to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for an additional 30 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by purifying the conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][8]

Aldehyde Group: Bioorthogonal Ligation

The benzaldehyde group facilitates highly specific (bioorthogonal) conjugation with molecules containing aminooxy or hydrazide functionalities, forming stable oxime and hydrazone linkages, respectively.[1] These reactions are typically performed under mild acidic to neutral conditions. The rate of oxime and hydrazone formation can be significantly accelerated by the addition of a catalyst, such as aniline (B41778).[9] Oxime linkages are generally more stable than hydrazone linkages.[9]

Experimental Protocol: Oxime Bond Formation with Aldehyde Group

This protocol outlines the conjugation of an aminooxy-functionalized molecule to the aldehyde terminus of a protein previously modified with this compound.

Materials:

-

Aldehyde-functionalized protein (prepared using the previous protocol and purified)

-

Aminooxy-containing molecule (e.g., a cytotoxic drug)

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0)

-

Aniline (optional, as a catalyst)

-

Purification system

Procedure:

-

Reactant Preparation: Dissolve the aldehyde-functionalized protein in the reaction buffer. Dissolve the aminooxy-containing molecule in a compatible solvent.

-

Conjugation Reaction: Add a 1.5-5 molar excess of the aminooxy-containing molecule to the protein solution.

-

Catalysis (Optional): To accelerate the reaction, a stock solution of aniline in the reaction buffer can be added to a final concentration of 10-100 mM.

-

Incubation: Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

Purification: Purify the final conjugate to remove unreacted molecules and the catalyst using a suitable chromatography method.

Visualization of Workflows and Pathways

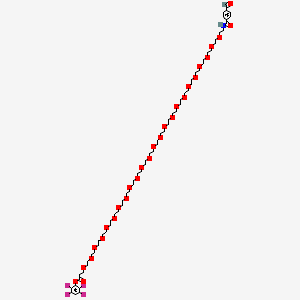

Chemical Structure and Reaction Scheme

The following diagram illustrates the structure of this compound and its two primary reaction pathways.

Caption: Structure and reactivity of this compound.

Experimental Workflow for ADC Synthesis

The following diagram outlines a typical workflow for the synthesis of an antibody-drug conjugate using this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Application in Targeted Therapy: EGFR/HER2 Signaling Pathway

ADCs created using this compound can be designed to target specific cancer cells. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER2) can deliver a cytotoxic drug to cancer cells overexpressing these receptors. Upon binding and internalization, the drug is released, leading to cell death. The diagram below illustrates a simplified EGFR/HER2 signaling pathway that is often targeted in cancer therapy.[10][11][12]

References

- 1. This compound, CAS 2055105-36-5 | AxisPharm [axispharm.com]

- 2. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]

- 3. DBCO-PEG24-TFP ester | BroadPharm [broadpharm.com]

- 4. This compound - Creative Biolabs [creative-biolabs.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. ulab360.com [ulab360.com]

- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. HER2 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ald-Ph-PEG24-TFP Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Ald-Ph-PEG24-TFP ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems.

Core Chemical Identity and Physicochemical Properties

This compound is a non-cleavable linker designed for bioconjugation.[1][2][3] It features a benzaldehyde (B42025) group at one terminus and a 2,3,5,6-tetrafluorophenyl (TFP) ester at the other, connected by a 24-unit polyethylene (B3416737) glycol (PEG) chain.[1][4][5][6] The TFP ester is a highly reactive group that readily forms stable amide bonds with primary amines, while the aldehyde group can react with aminooxy or hydrazide moieties to form stable oxime or hydrazone linkages, respectively.[5][6][7]

The long, hydrophilic PEG24 spacer enhances the water solubility of the molecule and any conjugate it is a part of, which can help to mitigate aggregation and improve pharmacokinetic profiles.[8][9][10] Notably, the TFP ester offers greater stability against hydrolysis in aqueous media compared to the more commonly used N-hydroxysuccinimide (NHS) esters, providing a wider window for conjugation reactions.[5][8][10][11]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C65H107F4NO28 | [1][8][10] |

| Molecular Weight | ~1426.6 g/mol | [1][8][10] |

| CAS Number | 2055105-36-5 | [1][8][10] |

| Purity | ≥95% | [1][8] |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C | [1][8] |

Reactivity and Stability

The dual functionality of this compound allows for a two-step, controlled conjugation process.

TFP Ester Reactivity: The TFP ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 9.0.[12][13] TFP esters are less susceptible to hydrolysis than NHS esters, particularly at basic pH, which allows for more controlled and efficient conjugation in aqueous buffers.[5][11][14]

Aldehyde Reactivity: The benzaldehyde group provides a second point of conjugation. It can react with aminooxy-containing molecules to form a stable oxime linkage or with hydrazide-containing molecules to form a hydrazone bond. The reaction with aminooxy groups is particularly efficient and forms a highly stable bond.[2][6] Aniline can be used as a catalyst to accelerate the rate of oxime ligation.[15]

Table 2: Solubility and Stability Profile

| Parameter | Information | References |

| Solubility | Soluble in water and many organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). The long PEG chain enhances aqueous solubility. The related Ald-Ph-PEG24-NHS ester is soluble in water, DMSO, DCM, and DMF. Polyethylene glycol itself is soluble in water, ethanol, and many other organic solvents. | [10][16][17] |

| TFP Ester Stability | More stable towards hydrolysis in aqueous solutions compared to NHS esters, with a significantly longer half-life, especially at basic pH. For example, a TFP-terminated self-assembled monolayer showed an almost 10-fold longer half-life at pH 10 compared to its NHS analog. | [14][18] |

| Oxime Bond Stability | The oxime bond formed from the reaction of the aldehyde with an aminooxy group is highly stable. | [2] |

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-step bioconjugation, such as the synthesis of an antibody-drug conjugate (ADC). Optimization will be required for specific applications.

Step 1: Conjugation of this compound to a Protein via TFP Ester-Amine Reaction

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES, or borate (B1201080) buffer) at pH 7.2-8.5.

-

This compound.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., size-exclusion chromatography or dialysis).

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the chosen reaction buffer.

-

Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio will need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess linker and byproducts by size-exclusion chromatography, dialysis, or a suitable spin filter.

-

Characterization: Characterize the protein-linker conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Step 2: Conjugation of a Payload (e.g., Drug) to the Protein-Linker Conjugate via Aldehyde-Aminooxy Reaction

Materials:

-

Purified protein-linker conjugate from Step 1.

-

Aminooxy-functionalized payload.

-

Reaction buffer (e.g., PBS or acetate (B1210297) buffer at pH 5.5-7.0). Aniline can be added as a catalyst.

-

Purification system.

Procedure:

-

Payload Preparation: Dissolve the aminooxy-functionalized payload in a suitable solvent (e.g., DMSO or water).

-

Conjugation Reaction: Add a molar excess of the payload solution to the protein-linker conjugate.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by analytical techniques like HPLC.

-

Purification: Purify the final conjugate to remove unreacted payload and other small molecules using an appropriate method such as size-exclusion chromatography.

-

Final Characterization: Characterize the final conjugate for purity, drug-to-antibody ratio (DAR), and biological activity.

Applications in Research and Drug Development

The primary application of this compound is in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs).[2] The heterobifunctional nature of the linker allows for the precise and stable attachment of a cytotoxic drug to an antibody. The PEG spacer can improve the solubility and stability of the final ADC, potentially leading to an improved therapeutic index.[5]

Other applications include:

-

PEGylation of proteins and peptides: To enhance their pharmacokinetic properties.

-

Surface modification: Immobilization of biomolecules onto surfaces for diagnostic or research purposes.

-

Development of targeted drug delivery systems: Conjugating targeting ligands to drug-loaded nanoparticles.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

Caption: Workflow for ADC synthesis using this compound.

This diagram outlines the two main stages of conjugation. The first step involves the reaction between the antibody and the TFP ester end of the linker. Following purification, the second step is the conjugation of an aminooxy-functionalized payload to the aldehyde group of the linker now attached to the antibody, resulting in the final ADC.

References

- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 2. broadpharm.com [broadpharm.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. This compound, CAS 2055105-36-5 | AxisPharm [axispharm.com]

- 7. furthlab.xyz [furthlab.xyz]

- 8. glenresearch.com [glenresearch.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]

- 11. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. precisepeg.com [precisepeg.com]

- 14. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 16. labinsights.nl [labinsights.nl]

- 17. Ald-Ph-PEG24-NHS ester, 674369-02-9 | BroadPharm [broadpharm.com]

- 18. researchgate.net [researchgate.net]

Unlocking Precision Bioconjugation: A Technical Guide to Ald-Ph-PEG24-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation, the heterobifunctional linker Ald-Ph-PEG24-TFP ester has emerged as a powerful tool for the precise and stable coupling of biomolecules. This guide provides an in-depth exploration of its core mechanism of action, supported by experimental protocols and quantitative data to empower researchers in drug development and other biomedical fields. The unique architecture of this linker, featuring a tetrafluorophenyl (TFP) ester and a benzaldehyde (B42025) group connected by a 24-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for creating sophisticated bioconjugates, including antibody-drug conjugates (ADCs).

Core Mechanism of Action: A Two-Step Orthogonal Approach

The this compound facilitates a highly controlled, two-step conjugation strategy, leveraging the distinct reactivity of its terminal functional groups. This orthogonal approach allows for the sequential attachment of two different molecules, minimizing the formation of undesirable homodimers and other side products.

Step 1: Amine-Reactive TFP Ester Coupling

The initial step involves the reaction of the TFP ester with a primary amine, commonly found on the surface of proteins and peptides (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus). This reaction forms a stable amide bond. TFP esters are activated esters that, like N-hydroxysuccinimide (NHS) esters, react efficiently with primary amines.[1][2] However, TFP esters exhibit greater stability in aqueous solutions, particularly at the basic pH values often used for amine coupling, and are less susceptible to spontaneous hydrolysis compared to their NHS counterparts.[2][3][4] This enhanced stability can lead to higher conjugation efficiencies and better reproducibility.[5]

Step 2: Aldehyde-Driven Hydrazone or Oxime Ligation

Following the initial amine conjugation, the terminal benzaldehyde group becomes available for a subsequent bioorthogonal ligation reaction. The benzaldehyde group readily reacts with molecules containing a hydrazide or an aminooxy moiety to form a hydrazone or oxime linkage, respectively.[6] This reaction is highly specific and can be performed under mild conditions.

A key feature of the aldehyde-hydrazine/aminooxy ligation is the ability to accelerate the reaction through the use of a catalyst, most notably aniline (B41778). Aniline catalysis significantly enhances the rate of hydrazone and oxime formation, even at neutral pH.[7][8] This allows for efficient conjugation at lower concentrations of reactants, which is particularly advantageous when working with precious biomolecules. The resulting hydrazone bond is characteristically pH-sensitive, remaining stable at physiological pH (~7.4) but undergoing cleavage in more acidic environments, such as those found within endosomes and lysosomes of tumor cells. This property is highly desirable for the controlled release of cytotoxic drugs in ADCs.

Signaling Pathways and Experimental Workflows

The logical flow of a typical bioconjugation experiment using this compound is depicted below. This workflow highlights the sequential nature of the reactions and the key decision points in the process.

The reaction mechanism for the aniline-catalyzed hydrazone formation involves the initial formation of a Schiff base between the aldehyde and aniline, which then undergoes nucleophilic attack by the hydrazine, leading to the formation of the more stable hydrazone and regeneration of the aniline catalyst.

Data Presentation

The following tables summarize key quantitative data relevant to the use of this compound and similar chemistries.

Table 1: Comparison of TFP Ester and NHS Ester Stability

| Parameter | TFP Ester | NHS Ester | Reference(s) |

| Relative Hydrolysis Rate (pH 8.5) | Lower | Higher | [9] |

| Half-life in Aqueous Buffer (pH 10) | ~10-fold longer | Shorter | [9] |

| Optimal Reaction pH with Amines | 7.0 - 9.0 | 7.0 - 9.0 | [10][11] |

| Coupling Efficiency in Basic Conditions | Generally Higher | Can be reduced by hydrolysis | [5] |

Table 2: Aldehyde-Hydrazone Ligation Kinetics and Stability

| Parameter | Condition | Value | Reference(s) |

| Reaction Rate (Aniline-catalyzed) | pH 4.5-7.4 | Significant rate enhancement | [7][8] |

| Hydrazone Stability (pH 7.4) | Stable | Half-life can be >100 hours | [12] |

| Hydrazone Stability (pH 5.0) | Labile | Half-life can be <10 hours | [12] |

| Linkage Type | Reversible (pH-dependent) | - | [13] |

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation using this compound. Optimization will be required for specific applications.

Protocol 1: TFP Ester-Amine Coupling

Materials:

-

Molecule A (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or other purification system (e.g., SEC)

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution (e.g., 10 mM) of the linker in anhydrous DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

To the solution of Molecule A, add the desired molar excess of the this compound stock solution. A 10- to 20-fold molar excess is a common starting point.[14]

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted TFP ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and quenching reagent using a desalting column or another appropriate purification method, exchanging the buffer to one suitable for the next step (e.g., PBS, pH 7.4).

-

Protocol 2: Aniline-Catalyzed Hydrazone Ligation

Materials:

-

Purified intermediate conjugate from Protocol 1

-

Molecule B (containing a hydrazide or aminooxy group)

-

Aniline stock solution (e.g., 1 M in a suitable solvent)

-

Reaction buffer (e.g., PBS, pH 6.0-7.4)

-

Purification system (e.g., HIC, RP-HPLC, SEC)

Procedure:

-

Reaction Setup:

-

Conjugation Reaction:

-

Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle mixing. The reaction progress can be monitored by analytical techniques such as HPLC.

-

-

Purification:

Conclusion

The this compound offers a robust and versatile platform for the creation of well-defined bioconjugates. Its two-step, orthogonal mechanism of action, combining the stability of TFP ester-amine chemistry with the specificity and catalytic control of aldehyde-hydrazone ligation, provides researchers with a powerful tool for advancing drug delivery systems and other biomedical applications. The information and protocols provided in this guide serve as a comprehensive resource for the successful implementation of this advanced linker technology.

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, CAS 2055105-36-5 | AxisPharm [axispharm.com]

- 7. Efficient bioconjugation of protein capture agents to biosensor surfaces using aniline-catalyzed hydrazone ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. microdetection.cn [microdetection.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of PEG Chain Length in Protein Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification can dramatically improve a protein's pharmacokinetic and pharmacodynamic properties, leading to enhanced therapeutic efficacy. A critical parameter in the design of PEGylated proteins is the length of the attached PEG chain. This technical guide provides an in-depth exploration of how PEG chain length influences various aspects of protein modification, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Impact of PEG Chain Length on Protein Properties

The length of the PEG chain directly influences the physicochemical and biological characteristics of the modified protein. These effects are often a trade-off between desired enhancements and potential drawbacks.

Pharmacokinetics and Bioavailability

Increasing the PEG chain length generally leads to a more pronounced effect on the protein's pharmacokinetic profile. The increased hydrodynamic radius of the PEGylated protein reduces renal clearance, thereby extending its circulation half-life.[1][2]

| Protein | PEG Molecular Weight (kDa) | Resulting Half-life | Fold Increase in Half-life | Reference |

| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 | 28 hours | ~25 | [3] |

| Anakinra (IL-1ra) | 40 | - | 4 | [1] |

Table 1: Effect of PEG Chain Length on the In Vivo Half-life of Proteins. This table summarizes the impact of different PEG molecular weights on the circulating half-life of therapeutic proteins.

Immunogenicity

One of the key advantages of PEGylation is the reduction of the protein's immunogenicity by masking its epitopes.[] Longer PEG chains are generally more effective at this "shielding" effect. However, it is important to note that PEG itself can be immunogenic, and the anti-PEG immune response can be influenced by the PEG's molecular weight.[5]

| Protein | PEG Molecular Weight (kDa) | Observation on Immunogenicity | Reference |

| Tetanus Toxoid | 5 vs. 20 (linear) | Anti-PEG immune response was dependent on the molecular weight of the PEG. | [5] |

Table 2: Influence of PEG Chain Length on the Immunogenicity of Proteins. This table highlights studies that have investigated the relationship between PEG size and the immune response to the PEGylated protein.

Biological Activity and Stability

The attachment of PEG chains can sometimes lead to a decrease in the protein's in vitro biological activity due to steric hindrance at the active or binding sites.[6] This effect is often more pronounced with longer PEG chains. However, this loss in immediate activity can be compensated for by the extended in vivo half-life and improved stability.[6] Longer PEG chains can also enhance the thermal and proteolytic stability of the protein.

| Protein | PEG Molecular Weight (kDa) | In Vitro Activity | Stability | Reference |

| Interferon-α | 40 (branched) | 7% of native protein | - | [7] |

| Alpha-1 Antitrypsin | 40 (2-armed) | - | Greatly improved proteolytic resistance | [6] |

Table 3: Impact of PEG Chain Length on the Bioactivity and Stability of Proteins. This table provides examples of how different PEG sizes can affect the in vitro activity and stability of proteins.

Key Experimental Protocols

The successful development of a PEGylated protein therapeutic relies on well-defined experimental procedures for both the conjugation reaction and the characterization of the resulting product.

N-Terminal Amine PEGylation Protocol

This protocol describes a general method for the site-specific PEGylation of a protein at its N-terminal α-amino group.[8][9][10]

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

-

Methoxy-PEG-aldehyde (mPEG-ALD)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Dry water-miscible solvent (e.g., DMF or DMSO)

-

Quenching solution (e.g., Tris buffer or glycine)

-

Dialysis or size-exclusion chromatography system for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at the desired concentration and in an appropriate amine-free buffer. Tris or other amine-containing buffers must be exchanged.

-

PEG Reagent Preparation: Calculate the required amount of mPEG-ALD for the desired molar excess (e.g., 5-20 fold molar excess over the protein). Dissolve the mPEG-ALD in a minimal amount of dry DMF or DMSO.

-

Reaction Setup: Slowly add the dissolved mPEG-ALD to the protein solution while gently stirring.

-

Reduction: Add a freshly prepared solution of NaCNBH₃ to the reaction mixture. The final concentration of the reducing agent should be in molar excess to the mPEG-ALD.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 2-24 hours). The optimal time and temperature will depend on the specific protein and PEG reagent.

-

Quenching: Stop the reaction by adding a quenching solution to consume any unreacted PEG-aldehyde.

-

Purification: Purify the PEGylated protein from unreacted PEG, protein, and other reaction components using size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Analyze the purified product to determine the degree of PEGylation and confirm its identity and purity.

Site-Specific Cysteine PEGylation Protocol

This protocol outlines a method for PEGylating a protein at a specific cysteine residue.[11][12][13]

Materials:

-

Protein with an accessible, free cysteine residue in a suitable buffer (pH 6.5-7.5).

-

Methoxy-PEG-maleimide (mPEG-MAL)

-

Reducing agent (e.g., DTT or TCEP) if the cysteine needs to be reduced prior to reaction.

-

Quenching solution (e.g., free cysteine or β-mercaptoethanol)

-

Purification and characterization systems as in the N-terminal protocol.

Procedure:

-

Protein Preparation: If necessary, reduce any disulfide bonds to generate a free cysteine. This step must be carefully controlled to avoid denaturing the protein. The reducing agent should be removed before adding the PEG reagent.

-

PEG Reagent Preparation: Dissolve the mPEG-MAL in a suitable solvent.

-

Reaction Setup: Add the mPEG-MAL solution to the protein solution at a specific molar ratio.

-

Incubation: Incubate the reaction at room temperature or 4°C for 1-2 hours.

-

Quenching: Add a quenching solution to react with any excess mPEG-MAL.

-

Purification and Characterization: Purify and analyze the PEGylated protein as described previously.

Characterization of PEGylated Proteins

2.3.1. SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to visualize the increase in molecular weight following PEGylation.

Procedure:

-

Sample Preparation: Mix the protein sample (unmodified, reaction mixture, and purified PEGylated protein) with an appropriate loading buffer containing SDS and a reducing agent. Heat the samples to denature the proteins.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel of a suitable percentage to resolve the expected molecular weights. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band.

2.3.2. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is used for both purification and analysis of PEGylated proteins.[][15][16][17]

Procedure:

-

System Setup: Equilibrate the SEC column with a suitable mobile phase.

-

Sample Injection: Inject the protein sample onto the column.

-

Elution and Detection: Elute the sample with the mobile phase and monitor the eluent using a UV detector (at 280 nm for protein) and a refractive index (RI) detector (for PEG). The PEGylated protein will elute earlier than the unmodified protein due to its larger size.

2.3.3. Mass Spectrometry (MS)

MS provides precise molecular weight information, allowing for the confirmation of the degree of PEGylation.[6][18][19][20][21]

Procedure:

-

Sample Preparation: Desalt the protein sample to remove non-volatile salts.

-

LC-MS Analysis: Introduce the sample into the mass spectrometer, often via liquid chromatography.

-

Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the different species present in the sample. The mass difference between the PEGylated and unmodified protein corresponds to the mass of the attached PEG chains.

Signaling Pathways and Experimental Workflows

The biological effects of many therapeutic proteins are mediated through specific signaling pathways. PEGylation can modulate how these proteins interact with their receptors and downstream signaling components.

Signaling Pathways

JAK-STAT Signaling Pathway (e.g., for PEGylated Interferon-α)

PEGylated interferon-α (pegIFN-α) is used in the treatment of chronic viral hepatitis.[22][23] It acts through the JAK-STAT pathway.[22][23][24]

Caption: JAK-STAT signaling pathway activated by PEGylated Interferon-α.

G-CSF Receptor Signaling (e.g., for PEGylated G-CSF)

PEGylated Granulocyte Colony-Stimulating Factor (G-CSF) is used to treat neutropenia.[25][26][27] It signals through the G-CSF receptor, also activating the JAK/STAT pathway.[26][28]

Caption: G-CSF receptor signaling initiated by PEGylated G-CSF.

TNF-α Signaling Pathway (e.g., for PEGylated TNF-α inhibitors)

PEGylated anti-TNF-α agents are used to treat inflammatory diseases.[][][31][32][33] They block the pro-inflammatory signaling of TNF-α.

Caption: Inhibition of TNF-α signaling by a PEGylated TNF-α inhibitor.

EGFR Signaling Pathway (e.g., for PEGylated anti-EGFR antibody fragments)

PEGylated antibody fragments targeting the Epidermal Growth Factor Receptor (EGFR) can be used in cancer therapy.[][7][34][35][36]

Caption: Inhibition of EGFR signaling by a PEGylated anti-EGFR antibody fragment.

Experimental and Logical Workflows

General Workflow for PEGylated Protein Development

The development of a PEGylated protein follows a structured process from initial design to final characterization.[37][38][39][40][41]

Caption: General workflow for the development and analysis of a PEGylated protein.

Decision Tree for Selecting PEG Chain Length

The choice of PEG chain length is a critical decision in the design of a PEGylated therapeutic. This decision tree illustrates the key considerations.

Caption: Decision tree for selecting the optimal PEG chain length.

Conclusion

The length of the PEG chain is a critical determinant of the final properties of a PEGylated protein. A thorough understanding of the relationship between PEG size and its impact on pharmacokinetics, immunogenicity, and biological activity is essential for the rational design of effective and safe biotherapeutics. By carefully selecting the PEG chain length and employing robust experimental and analytical methodologies, researchers and drug developers can optimize the therapeutic potential of protein-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Protocol for Protein PEGylation [jenkemusa.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. creativepegworks.com [creativepegworks.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. lcms.cz [lcms.cz]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. sciex.com [sciex.com]

- 19. ingenieria-analitica.com [ingenieria-analitica.com]

- 20. enovatia.com [enovatia.com]

- 21. walshmedicalmedia.com [walshmedicalmedia.com]

- 22. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scilit.com [scilit.com]

- 25. Improving the Therapeutic Potential of G-CSF through Compact Circular PEGylation Based on Orthogonal Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer [frontiersin.org]

- 27. Frontiers | New insight into strategies used to develop long-acting G-CSF biologics for neutropenia therapy [frontiersin.org]

- 28. researchgate.net [researchgate.net]

- 31. PEGylated recombinant human soluble tumour necrosis factor receptor type I (r-Hu-sTNF-RI): novel high affinity TNF receptor designed for chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. creative-diagnostics.com [creative-diagnostics.com]

- 34. ClinPGx [clinpgx.org]

- 35. researchgate.net [researchgate.net]

- 36. sinobiological.com [sinobiological.com]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. scielo.br [scielo.br]

- 40. researchgate.net [researchgate.net]

- 41. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

The Unyielding Bond: A Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Central to the success of an ADC is the linker, the chemical bridge connecting these two components. This guide provides an in-depth exploration of non-cleavable linkers, a class of connectors prized for their exceptional stability and distinct mechanism of action. We will delve into their core principles, compare their performance, and provide detailed experimental frameworks for their evaluation.

The Mechanism of Action: A Journey to Lysosomal Degradation

Unlike their cleavable counterparts, which are designed to break apart in response to specific triggers like pH or enzymes, non-cleavable linkers remain intact throughout the ADC's journey in systemic circulation.[1][2] The release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC has been internalized by the target cancer cell.[3][4]

This process unfolds in a series of sequential steps:

-

Binding and Internalization: The ADC circulates in the bloodstream until its monoclonal antibody recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, where the cell membrane engulfs the entire ADC, forming an endosome.[5]

-

Lysosomal Trafficking: The endosome containing the ADC traffics through the cell's endocytic pathway and fuses with a lysosome.[6]

-

Antibody Catabolism: The highly acidic and enzyme-rich environment of the lysosome degrades the antibody into its constituent amino acids.[][8]

-

Payload Release: This complete degradation of the antibody releases the payload, which is still attached to the linker and the amino acid residue (typically a lysine (B10760008) or cysteine) to which it was originally conjugated.[6][9] This resulting complex—amino acid-linker-payload—is the active cytotoxic entity that then exerts its cell-killing effect, typically by disrupting vital cellular processes like microtubule polymerization or DNA replication.[10]

Because the active metabolite is charged and generally cannot cross the cell membrane, ADCs with non-cleavable linkers do not typically exhibit the "bystander effect" (killing of neighboring antigen-negative cells).[9][11] This makes them particularly suitable for treating hematological cancers or solid tumors with high and uniform antigen expression.[9][12]

Core Chemistries of Non-Cleavable Linkers

The design of non-cleavable linkers revolves around creating chemically stable bonds that can withstand the physiological conditions of the bloodstream.[] The most prevalent types are based on thioether or maleimidocaproyl (MC) chemistries.[3][13]

-

Thioether-Based Linkers: A prominent example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, famously used in Ado-trastuzumab emtansine (Kadcyla®).[3][13] This linker forms a stable thioether bond by reacting a maleimide (B117702) group with a sulfhydryl group on a cysteine residue of the antibody.[5] The cyclohexane (B81311) ring provides steric hindrance, which further protects the thioether bond from hydrolysis.[4][5]

-

Maleimidocaproyl (MC) Linkers: These are another frequently used class, often employed to conjugate auristatin payloads like MMAF (monomethyl auristatin F).[12][14] The maleimide group reacts with cysteine residues, while the caproyl chain acts as a spacer.

Quantitative Comparison: Advantages and Disadvantages

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with significant implications for the therapeutic index.[1][11] The primary trade-off lies between the enhanced stability of non-cleavable linkers and the potent bystander effect often associated with cleavable linkers.[14]

| Feature | Non-Cleavable Linkers | Cleavable Linkers | Rationale & References |

| Plasma Stability | High | Variable (depends on cleavage mechanism) | Non-cleavable linkers possess stable chemical bonds (e.g., thioether) that resist premature degradation in circulation, leading to a better therapeutic index and reduced off-target toxicity.[3][][] |

| Mechanism of Release | Antibody Degradation | Enzymatic, pH, or Reductive Cleavage | Payload release is dependent on the complete catabolism of the antibody in the lysosome, a slower and more contained process.[4][] Cleavable linkers are designed to break in specific tumor microenvironments.[16] |

| Bystander Effect | Limited to None | Often Significant | The released payload-linker-amino acid complex is typically charged and membrane-impermeable, preventing it from diffusing to kill adjacent antigen-negative cells.[1][11] |

| Off-Target Toxicity | Lower | Potentially Higher | High plasma stability minimizes the premature release of the cytotoxic payload into circulation, thereby reducing systemic toxicity.[3][] |

| Tumor Homogeneity | Best for Homogeneous Tumors | Effective in Heterogeneous Tumors | Efficacy is restricted to antigen-positive cells, requiring uniform target expression for maximum effect.[1] The bystander effect allows for the killing of nearby antigen-negative cells.[11] |

| Therapeutic Window | Potentially Wider | Potentially Narrower | The combination of high stability and lower off-target toxicity can lead to a wider therapeutic window.[3][] |

| Payload Requirement | Must be potent when attached to linker/amino acid | Can release unmodified, highly potent payload | The final active metabolite includes the linker and an amino acid, which must not abrogate the payload's potency.[5][] |

FDA-Approved ADCs with Non-Cleavable Linkers

The clinical success of several ADCs has validated the utility of the non-cleavable linker strategy. These therapies have become crucial tools in the treatment of various cancers.

| ADC Name (Brand Name®) | Linker | Payload | Target Antigen | Approved Indication(s) |

| Ado-trastuzumab emtansine (Kadcyla®) | MCC (SMCC-based) | DM1 | HER2 | HER2-positive breast cancer.[3][13][17] |

| Belantamab mafodotin (Blenrep®) | MC | MMAF | BCMA | Relapsed or refractory multiple myeloma.[3] |

Note: Blenrep® was withdrawn from the US market in 2022 but remains an important example of this technology.[18]

Key Experimental Protocols

Rigorous in vitro and in vivo testing is essential to characterize the performance of an ADC with a non-cleavable linker.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and quantify the extent of premature payload release in plasma over time.

Methodology:

-

ADC Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[19][20]

-

Sample Collection: At each time point, collect aliquots of the plasma/ADC mixture.

-

Quantification of Intact ADC (ELISA-Based):

-

Coat a 96-well plate with the target antigen.

-

Add the plasma samples. The intact ADC will bind to the antigen.

-

Use an enzyme-conjugated secondary antibody that detects the payload to quantify the amount of intact, payload-bearing ADC. The signal is proportional to the concentration of stable ADC.[2]

-

-

Quantification of Free Payload (LC-MS/MS):

-

Perform protein precipitation on the plasma samples using a solvent like acetonitrile (B52724) to separate the small-molecule payload from large proteins (including the ADC).[2]

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the released free payload.[20]

-

-

Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the ADC's half-life in plasma.

In Vitro Cytotoxicity Assay

Objective: To measure the cell-killing potency (IC50) of the ADC on target-expressing and non-expressing cells.[21][22]

Methodology:

-

Cell Culture: Culture both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.[21]

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the free payload. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period sufficient to allow for internalization and cytotoxicity (typically 72-120 hours).

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®, MTS, or resazurin).[20]

-

Data Analysis: Plot cell viability against the logarithm of the ADC concentration. Use a non-linear regression model to calculate the IC50 value, which is the concentration of ADC required to inhibit cell growth by 50%.[20] A potent and specific ADC will show a much lower IC50 value for Ag+ cells compared to Ag- cells.[21]

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

-

Xenograft Model: Implant human tumor cells (that express the target antigen) subcutaneously into immunocompromised mice.[10][23]

-

Tumor Growth: Allow the tumors to grow to a predetermined average size (e.g., 150-200 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC at various doses).

-

Dosing: Administer a single or multiple doses of the ADC, typically via intravenous injection.[23]

-

Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a predetermined period. Efficacy is measured by tumor growth inhibition or regression.[23]

Strategic Considerations for Linker Selection

The decision to use a non-cleavable linker is driven by the specific biological context of the target and the desired therapeutic outcome.

Conclusion

Non-cleavable linkers represent a cornerstone of modern ADC technology, offering a robust platform for developing highly stable and well-tolerated cancer therapeutics.[][12] Their unique reliance on antibody degradation for payload release provides a distinct advantage in minimizing off-target toxicity, which can translate to a wider therapeutic window.[3] While they lack a bystander effect, their efficacy in treating tumors with high and uniform antigen expression is clinically proven. As ADC research continues to advance, the strategic application of non-cleavable linker chemistry, guided by rigorous experimental validation, will remain critical to engineering the next generation of precisely targeted and highly effective cancer treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 6. books.rsc.org [books.rsc.org]

- 8. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]

- 9. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]

- 10. ashpublications.org [ashpublications.org]

- 11. benchchem.com [benchchem.com]

- 12. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 14. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 16. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 17. precisepeg.com [precisepeg.com]

- 18. susupport.com [susupport.com]

- 19. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. njbio.com [njbio.com]

- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 23. pubs.acs.org [pubs.acs.org]

Navigating the Conjugation Landscape: A Technical Guide to the Solubility and Stability of Ald-Ph-PEG24-TFP Ester

For Immediate Release

In the intricate world of bioconjugation and drug delivery, the choice of linker can dictate the success or failure of a novel therapeutic. The Ald-Ph-PEG24-TFP ester stands out as a promising heterobifunctional linker, offering a strategic combination of an aldehyde for reaction with hydrazides or aminooxy groups and a tetrafluorophenyl (TFP) ester for efficient amine coupling. This technical guide provides an in-depth analysis of the critical-to-quality attributes of this compound: its solubility and stability. This document is intended for researchers, scientists, and drug development professionals to facilitate the informed application of this versatile molecule.

Core Concepts: Understanding the Molecular Architecture

The this compound is a precisely engineered molecule comprising three key functional domains:

-

An Aldehyde Group (Ald-Ph): Situated on a phenyl ring, this functional group provides a reactive handle for conjugation to molecules containing hydrazide or aminooxy moieties, forming hydrazone or oxime linkages, respectively.

-

A Polyethylene (B3416737) Glycol (PEG) Spacer (PEG24): A 24-unit PEG chain imparts hydrophilicity to the molecule. This feature is crucial for enhancing the aqueous solubility of the linker and, consequently, the resulting conjugate. The PEG spacer also provides flexibility and can help to reduce steric hindrance during conjugation reactions.

-

A Tetrafluorophenyl (TFP) Ester: This amine-reactive group is responsible for forming stable amide bonds with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues).

The interplay of these components dictates the solubility and stability profile of the linker, which are paramount considerations for its handling, reaction efficiency, and the performance of the final bioconjugate.

Solubility Profile

| Solvent | Expected Solubility | Rationale & Considerations |

| Water & Aqueous Buffers (e.g., PBS) | High | The hydrophilic 24-unit PEG chain significantly enhances aqueous solubility.[1] The overall charge of the molecule in the buffer will also influence solubility. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including PEGylated molecules. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent widely used for dissolving organic molecules, including active esters. |

| Dichloromethane (DCM) | Moderate to High | DCM is a common organic solvent for many synthetic compounds, though the polarity of the PEG chain may limit very high concentrations. |

| Acetonitrile (ACN) | Moderate to High | Acetonitrile is a polar aprotic solvent often used in reversed-phase chromatography and can be a suitable solvent for this linker. |

| Ethanol/Methanol | High | Short-chain alcohols are generally good solvents for PEGylated compounds. |

Note: The presence of the hydrophobic TFP ester and phenyl ring may slightly reduce the aqueous solubility compared to a PEG molecule of the same length without these groups.[3] For aqueous reactions, it is recommended to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer.

Stability Profile: The TFP Advantage

The stability of the TFP ester is a key advantage of this linker, particularly when compared to the more common N-hydroxysuccinimide (NHS) esters. TFP esters exhibit greater resistance to hydrolysis, especially in aqueous solutions and at neutral to basic pH.[3][4][][6] This enhanced stability translates to a longer half-life in solution, providing a wider window for conjugation reactions and leading to more consistent and reproducible results.

Hydrolytic Stability of the TFP Ester

The primary degradation pathway for the TFP ester in aqueous media is hydrolysis, which renders the linker inactive for amine conjugation. The rate of hydrolysis is dependent on both pH and temperature.

| Condition | Expected Stability | Rationale & Considerations |

| Acidic pH (e.g., pH 4-6) | High | Hydrolysis of esters is generally slower at acidic pH. |

| Neutral pH (e.g., pH 7-7.5) | Moderate to High | TFP esters are significantly more stable than NHS esters at neutral pH.[3][4] |

| Basic pH (e.g., pH 8-9) | Moderate | While the rate of hydrolysis increases with pH, TFP esters remain reactive for several hours at basic pH, outperforming NHS esters which hydrolyze rapidly under these conditions.[4][7] |

| Elevated Temperature | Decreased | As with most chemical reactions, the rate of hydrolysis will increase with temperature. |

Stability of the Aldehyde Group

The benzaldehyde (B42025) moiety is generally stable under typical bioconjugation conditions. However, prolonged exposure to strong oxidizing agents should be avoided to prevent its conversion to a carboxylic acid.

Storage and Handling Recommendations

To ensure the long-term stability and reactivity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store at -20°C in a desiccated environment. Protect from light and moisture.

-

Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare solutions fresh and use them promptly. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following sections provide detailed, generalized protocols for assessing the solubility and stability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Materials:

-

This compound

-

Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Pipettes and tips

-

Syringe filters (optional, solvent compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer in a vial. A visible amount of undissolved solid should be present.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. For a more complete separation, centrifuge the vial to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification:

-

(Optional) Filter the supernatant through a syringe filter compatible with the aqueous buffer.

-

Dilute the supernatant with the buffer to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved this compound.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Protocol for Assessing Hydrolytic Stability

This protocol outlines a method to evaluate the stability of the TFP ester in aqueous buffers at different pH values and temperatures over time.

References

- 1. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 2. Benzaldehyde-peg-NHS - Ruixibiotech [ruixibiotech.com]

- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-PEG-benzaldehyde | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. pure.qub.ac.uk [pure.qub.ac.uk]

Methodological & Application

Application Notes and Protocols for Ald-Ph-PEG24-TFP Ester Bioconjugation with Antibodies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioconjugation of antibodies using the heterobifunctional linker, Ald-Ph-PEG24-TFP ester. This linker features a tetrafluorophenyl (TFP) ester reactive group for covalent bonding with primary amines and a terminal benzaldehyde (B42025) group for reaction with hydrazide or aminooxy-functionalized molecules. The inclusion of a 24-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1] This protocol outlines a two-step conjugation strategy, ideal for creating antibody-drug conjugates (ADCs) or other antibody bioconjugates where precise control over linkage is desired.

Principle of the Bioconjugation Strategy

The this compound linker allows for a sequential and controlled conjugation process. This strategy involves two key chemical reactions:

-

Amine-TFP Ester Reaction: The TFP ester group reacts with primary amines, such as the lysine (B10760008) residues on an antibody or an amine-functionalized payload, to form a stable amide bond. TFP esters are known for their high reactivity with amines and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly at basic pH, which can lead to more efficient and reproducible conjugations.[2][3]

-

Aldehyde-Hydrazide/Aminooxy Reaction: The benzaldehyde group reacts with a hydrazide to form a hydrazone bond or with an aminooxy group to form an oxime bond. These reactions are highly chemoselective. The formation of the resulting hydrazone bond can be significantly accelerated by the use of an aniline (B41778) catalyst, with optimal reaction conditions typically in the pH range of 5 to 7.[4]

This two-step approach provides versatility. The TFP ester can be reacted with either the antibody or a payload molecule first, followed by the aldehyde reaction. The protocol detailed below describes the initial reaction of the TFP ester with a payload molecule, followed by conjugation of the resulting aldehyde-functionalized payload to a hydrazide-modified antibody.

Materials and Equipment

Reagents:

-

Antibody of interest (purified)

-

This compound

-

Amine-containing payload molecule

-

Succinimidyl 6-hydrazinonicotinate acetone (B3395972) hydrazone (S-Hynic) or other antibody hydrazide modification reagent

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Borate Buffer (50 mM, pH 8.5)

-

Aniline catalyst solution (e.g., 100 mM in conjugation buffer)

-

MES Buffer (100 mM, pH 6.0)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

SDS-PAGE gels and reagents

-

Mass spectrometer (for detailed characterization)

Equipment:

-

UV-Vis Spectrophotometer

-

pH meter

-

Centrifuge

-

Vortex mixer

-

Incubator or temperature-controlled shaker

-

Chromatography system

Experimental Protocols

Step 1: Modification of the Antibody with Hydrazide Groups

This initial step introduces hydrazide functionalities onto the antibody, preparing it for reaction with the aldehyde group of the linker-payload conjugate.

-

Antibody Preparation:

-

Dialyze the antibody against PBS (pH 7.4) to remove any amine-containing buffers or stabilizers.

-

Adjust the antibody concentration to 2-5 mg/mL in PBS.

-

-

Hydrazide Modification Reaction:

-

Dissolve S-Hynic in anhydrous DMSO to a concentration of 10 mM.

-

Add a 10- to 20-fold molar excess of the S-Hynic solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Purification of the Hydrazide-Modified Antibody:

-

Remove the excess S-Hynic reagent by size-exclusion chromatography (SEC) using a desalting column equilibrated with MES buffer (100 mM, pH 6.0).

-

Collect the protein fractions and determine the concentration using a UV-Vis spectrophotometer at 280 nm.

-

Step 2: Conjugation of the Payload to the this compound Linker

This step involves the reaction of the amine-containing payload with the TFP ester end of the linker.

-

Reagent Preparation:

-

Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

-

Dissolve the amine-containing payload in an appropriate buffer (e.g., Borate Buffer, pH 8.5). Ensure the buffer is free of primary amines.

-

-

TFP Ester-Amine Reaction:

-

Add a 1.5- to 3-fold molar excess of the this compound solution to the payload solution.

-

Incubate the reaction for 1-4 hours at room temperature.

-

-

Purification of the Aldehyde-Functionalized Payload:

-

Purify the resulting aldehyde-functionalized payload from excess linker using an appropriate method such as reverse-phase HPLC or SEC, depending on the properties of the payload.

-

Step 3: Final Conjugation of the Aldehyde-Functionalized Payload to the Hydrazide-Modified Antibody

This final step brings together the modified antibody and the linker-payload conjugate.

-

Conjugation Reaction:

-

Combine the purified hydrazide-modified antibody with a 5- to 10-fold molar excess of the purified aldehyde-functionalized payload in MES buffer (pH 6.0).

-

Add the aniline catalyst to a final concentration of 10-100 mM. The use of an aniline catalyst can significantly increase the reaction rate.[4]

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of the Antibody Conjugate:

-

Purify the final antibody conjugate from unreacted payload and other small molecules using SEC with a column equilibrated in PBS (pH 7.4).

-

Collect the fractions corresponding to the high molecular weight antibody conjugate.

-

-

Characterization of the Final Conjugate:

-

Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.

-

Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and assess purity.

-

Use mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm the identity of the conjugate.

-

Quantitative Data Summary

The following tables provide typical reaction parameters and expected outcomes for the bioconjugation protocol. These values may require optimization depending on the specific antibody and payload used.

| Table 1: Reaction Conditions for Antibody Hydrazide Modification | |

| Parameter | Recommended Value |

| Antibody Concentration | 2-5 mg/mL |

| Molar Ratio (S-Hynic:Antibody) | 10:1 to 20:1 |

| Reaction Buffer | PBS, pH 7.4 |

| Reaction Time | 1-2 hours |

| Reaction Temperature | Room Temperature |

| Table 2: Reaction Conditions for Payload-Linker Conjugation | |

| Parameter | Recommended Value |

| Molar Ratio (Linker:Payload) | 1.5:1 to 3:1 |

| Reaction Buffer | Borate Buffer, 50 mM, pH 8.5 |

| Reaction Time | 1-4 hours |

| Reaction Temperature | Room Temperature |

| Table 3: Final Conjugation Reaction Conditions | |

| Parameter | Recommended Value |

| Molar Ratio (Payload-Linker:Antibody) | 5:1 to 10:1 |

| Reaction Buffer | MES Buffer, 100 mM, pH 6.0 |

| Aniline Catalyst Concentration | 10-100 mM |

| Reaction Time | 2-4 hours (RT) or overnight (4°C) |

| Reaction Temperature | Room Temperature or 4°C |

| Expected Drug-to-Antibody Ratio (DAR) | 2-8 |

Visualizations

Experimental Workflow

Caption: A two-step bioconjugation workflow.

Example Signaling Pathway: ADC-Induced Apoptosis

Caption: ADC-mediated apoptosis signaling pathway.

References

- 1. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Protein Labeling with Ald-Ph-PEG24-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG24-TFP ester is a heterobifunctional crosslinker designed for the precise modification of proteins and other biomolecules.[1][2][3][4] This reagent incorporates three key chemical features: a benzaldehyde (B42025) group for reaction with aminooxy, hydrazide, or primary amine moieties; a 24-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and reduce immunogenicity; and a tetrafluorophenyl (TFP) ester for efficient and stable amide bond formation with primary amines.[2][3][5] The TFP ester offers greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, allowing for a more controlled conjugation process.[6]

The bifunctional nature of this linker enables a variety of applications, including the development of antibody-drug conjugates (ADCs), the attachment of imaging agents, and the creation of sophisticated bioconjugates for diagnostic and therapeutic purposes.[7][8][9] The long PEG24 spacer arm provides flexibility and minimizes steric hindrance between the conjugated molecules.[2]

These application notes provide a comprehensive guide to the use of this compound for protein labeling, including detailed experimental protocols, data presentation, and diagrams to illustrate key processes.

Chemical Properties and Reaction Scheme

The this compound allows for a two-step sequential conjugation. The TFP ester is more susceptible to hydrolysis at basic pH than the aldehyde group. Therefore, the recommended strategy is to first react the TFP ester with primary amines on the protein of interest, followed by the reaction of the aldehyde group with an aminooxy- or hydrazide-functionalized molecule.

Reaction Scheme:

-

Step 1: TFP Ester Reaction with Protein Amines: The TFP ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group) on the protein to form a stable amide bond. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5).

-

Step 2: Aldehyde Reaction: The aldehyde group on the now protein-PEG conjugate can be reacted with an aminooxy or hydrazide-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag) to form a stable oxime or hydrazone bond, respectively. This reaction is most efficient at a slightly acidic pH (pH 5.5-6.5).

Quantitative Data Summary

The following table summarizes expected experimental outcomes for the labeling of a model IgG antibody (150 kDa) with this compound, followed by conjugation to an aminooxy-functionalized fluorescent dye. These values are illustrative and optimal conditions should be determined empirically for each specific protein and payload.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Step 1: TFP Ester Labeling | |||

| Molar Ratio (Linker:Protein) | 5:1 | 10:1 | 20:1 |

| Reaction pH | 8.0 | 8.0 | 8.0 |

| Reaction Time | 2 hours | 2 hours | 2 hours |

| Degree of Labeling (DOL) - Linker | 1.8 | 3.5 | 6.2 |

| Labeling Efficiency | 36% | 35% | 31% |

| Step 2: Aldehyde Conjugation | |||

| Molar Ratio (Dye:Labeled Protein) | 3:1 | 5:1 | 10:1 |

| Reaction pH | 6.0 | 6.0 | 6.0 |

| Reaction Time | 4 hours | 4 hours | 4 hours |

| Final Degree of Labeling (DOL) - Dye | 1.5 | 3.1 | 5.5 |

| Conjugation Efficiency | 83% | 89% | 89% |

| Overall Yield | 30% | 31% | 28% |

Experimental Protocols

Materials and Reagents

-

Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer A (TFP ester reaction): 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0

-

Reaction Buffer B (Aldehyde reaction): 0.1 M MES, 0.15 M NaCl, pH 6.0

-

Aminooxy- or hydrazide-functionalized payload (e.g., fluorescent dye, drug molecule)

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 7.0

-

Desalting columns (e.g., Sephadex G-25)

-

Purification system (e.g., FPLC with size-exclusion or ion-exchange column)

Protocol 1: Two-Step Sequential Protein Labeling

This protocol describes the sequential labeling of a protein, first via the TFP ester and then via the aldehyde group.

Step 1: TFP Ester Reaction with Protein

-

Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in Reaction Buffer A. Ensure the buffer is free of primary amines (e.g., Tris).

-

Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Reaction Incubation: While gently vortexing the protein solution, add the desired molar excess of the linker stock solution (e.g., 5- to 20-fold molar excess).

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.

-

Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with Reaction Buffer B.

Step 2: Aldehyde Conjugation with Payload

-

Payload Preparation: Prepare a stock solution of the aminooxy- or hydrazide-functionalized payload in an appropriate solvent (e.g., water, DMSO).

-

Reaction Incubation: Add a 3- to 10-fold molar excess of the payload to the purified aldehyde-PEG-protein conjugate from Step 1.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-